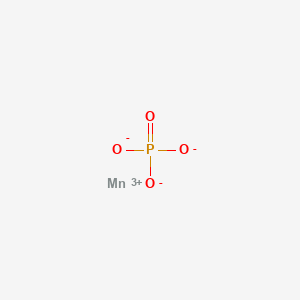

Manganese(3+) phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manganese(3+) phosphate (MnPO4) is an inorganic compound that has been extensively studied due to its potential applications in catalysis, energy storage, and environmental remediation. MnPO4 is a stable, insoluble, and non-toxic material that is easily synthesized using various methods.

Mécanisme D'action

The mechanism of action of Manganese(3+) phosphate in catalysis, energy storage, and environmental remediation is complex and depends on the specific application. In catalysis, Manganese(3+) phosphate acts as a heterogeneous catalyst, which means that the reactants are in a different phase from the catalyst. The mechanism of catalytic reactions involving Manganese(3+) phosphate is still under investigation, but it is believed to involve the activation of oxygen species and the formation of intermediate species. In energy storage, Manganese(3+) phosphate acts as an electrode material, which means that it undergoes reversible redox reactions during charging and discharging. The mechanism of redox reactions involving Manganese(3+) phosphate is also still under investigation, but it is believed to involve the insertion and extraction of lithium or sodium ions into the crystal lattice of Manganese(3+) phosphate. In environmental remediation, Manganese(3+) phosphate acts as an adsorbent, which means that it attracts and binds pollutants onto its surface. The mechanism of adsorption involving Manganese(3+) phosphate is dependent on the specific pollutant and the surface properties of Manganese(3+) phosphate.

Effets Biochimiques Et Physiologiques

Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that does not have any significant biochemical or physiological effects on living organisms. However, the potential environmental impact of Manganese(3+) phosphate needs to be further investigated, especially in the context of its use as an adsorbent for the removal of pollutants from water and soil.

Avantages Et Limitations Des Expériences En Laboratoire

Manganese(3+) phosphate has several advantages for lab experiments, including its stability, insolubility, and non-toxicity. Manganese(3+) phosphate is also easily synthesized using various methods, which makes it accessible for researchers. However, Manganese(3+) phosphate has some limitations, including its low surface area, which can limit its catalytic activity and adsorption capacity. Manganese(3+) phosphate also tends to agglomerate, which can affect its performance in lab experiments.

Orientations Futures

There are several future directions for the research on Manganese(3+) phosphate, including the development of new synthesis methods, the investigation of its catalytic and energy storage properties, and the optimization of its adsorption capacity for environmental remediation. Some specific future directions include the use of Manganese(3+) phosphate as a catalyst for the conversion of biomass into valuable chemicals, the use of Manganese(3+) phosphate as an electrode material for sodium-ion batteries, and the modification of Manganese(3+) phosphate surface properties for the selective removal of specific pollutants from water and soil.

Conclusion

Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that has potential applications in catalysis, energy storage, and environmental remediation. Manganese(3+) phosphate can be easily synthesized using various methods, and its mechanism of action is complex and dependent on the specific application. Manganese(3+) phosphate has several advantages for lab experiments, but also some limitations. There are several future directions for the research on Manganese(3+) phosphate, which can lead to the development of new technologies for a sustainable future.

Méthodes De Synthèse

Manganese(3+) phosphate can be synthesized using various methods, including hydrothermal synthesis, sol-gel method, co-precipitation, and solid-state reaction. Hydrothermal synthesis is the most commonly used method, which involves the reaction of manganese salt and phosphate salt in an autoclave at high temperature and pressure. The sol-gel method involves the formation of a sol, which is then transformed into a gel by a chemical or thermal treatment. Co-precipitation involves the simultaneous precipitation of manganese and phosphate ions from a solution. Solid-state reaction involves the reaction of manganese oxide and phosphate at high temperature.

Applications De Recherche Scientifique

Manganese(3+) phosphate has been extensively studied for its potential applications in catalysis, energy storage, and environmental remediation. In catalysis, Manganese(3+) phosphate has been used as a catalyst for various reactions, such as the oxidation of alcohols, the reduction of nitro compounds, and the decomposition of hydrogen peroxide. In energy storage, Manganese(3+) phosphate has been used as an electrode material for lithium-ion batteries, sodium-ion batteries, and supercapacitors. In environmental remediation, Manganese(3+) phosphate has been used as an adsorbent for the removal of heavy metals and organic pollutants from water and soil.

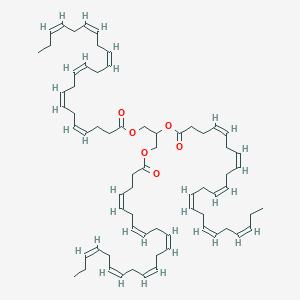

Propriétés

Numéro CAS |

10236-39-2 |

|---|---|

Nom du produit |

Manganese(3+) phosphate |

Formule moléculaire |

MnO4P |

Poids moléculaire |

149.909 g/mol |

Nom IUPAC |

manganese(3+);phosphate |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |

Clé InChI |

BECVLEVEVXAFSH-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

SMILES canonique |

[O-]P(=O)([O-])[O-].[Mn+3] |

Synonymes |

Manganese (II) phosphate, Mn 34% |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)